molecular formula C21H22F2N2O4S B3410368 (2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896378-41-9

(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B3410368
CAS RN: 896378-41-9
M. Wt: 436.5 g/mol
InChI Key: XDSFGQTWBURMGR-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a spirocyclic ketone that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes by binding to the active site and disrupting their function. It has also been proposed that it may interact with cellular membranes and disrupt their structure and function.
Biochemical and physiological effects:
Studies have shown that (2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone exhibits inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to exhibit cytotoxic effects on cancer cell lines, including breast and lung cancer cells. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using (2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone in lab experiments is its potential use in drug discovery and development. It has exhibited inhibitory effects on certain enzymes and has shown promising results in cancer cell lines, making it a potential lead compound for the development of new drugs. However, its mechanism of action and physiological effects are still being studied, and its potential side effects and toxicity are not fully understood.

Future Directions

Future research on (2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone could focus on further elucidating its mechanism of action and physiological effects. This could involve studying its interactions with specific enzymes and cellular membranes, as well as its potential side effects and toxicity. Additionally, further research could explore its potential use in drug discovery and development, including its efficacy and safety in animal models and clinical trials.

Scientific Research Applications

(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions and as a ligand for catalytic reactions. It has also been studied for its potential use in drug discovery and development as it exhibits inhibitory effects on certain enzymes and has shown promising results in cancer cell lines.

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O4S/c1-15-5-7-16(8-6-15)30(27,28)25-13-14-29-21(25)9-11-24(12-10-21)20(26)19-17(22)3-2-4-18(19)23/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSFGQTWBURMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

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